3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate
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Overview
Description
3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O-mediated reactions . Another approach includes the use of Ag-catalyzed nitration-annulation with tert-butyl nitrite . These methods provide good yields and minimize byproduct formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. Transition metal-catalyzed reactions, such as those involving copper or silver, are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxo groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating various biochemical pathways . The indazole core is known to interact with proteins and nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct properties.
Indole: A structurally related compound with a wide range of biological activities.
Uniqueness
3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and oxo groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
635713-15-4 |
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Molecular Formula |
C13H13N2O4- |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
3-(1H-indazol-5-ylmethyl)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C13H14N2O4/c1-19-13(18)9(6-12(16)17)4-8-2-3-11-10(5-8)7-14-15-11/h2-3,5,7,9H,4,6H2,1H3,(H,14,15)(H,16,17)/p-1 |
InChI Key |
GQRSVTOKENGEPQ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)NN=C2)CC(=O)[O-] |
Origin of Product |
United States |
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